2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Description
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-bromo-4-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-5-13-14(6-8)10-3-2-9(7-15)11(12)4-10/h2-7H,1H3 |
InChI Key |
VGHNIUVBYWDLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Synthetic Strategies Overview
The synthesis of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde generally involves two key steps:
- Introduction of the pyrazole substituent onto the benzaldehyde scaffold, typically via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
- Selective bromination at the 2-position of the benzaldehyde ring to install the bromine atom without affecting the aldehyde or pyrazole groups.
Detailed Synthetic Routes
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura or Buchwald-Hartwig)
- Starting materials: 2-bromo-4-halobenzaldehyde (usually iodide or chloride) and 4-methyl-1H-pyrazole.
- Catalysts: Palladium(0) complexes such as Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands.
- Conditions: Anhydrous polar aprotic solvents like dimethylformamide or toluene, under inert atmosphere, temperatures ranging from 80°C to 120°C.
- Outcome: Formation of the C-N bond between the benzaldehyde ring and the pyrazole nitrogen, yielding 4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde intermediate.
Selective Bromination
- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
- Solvents: Dichloromethane or acetonitrile.
- Conditions: Low temperature (0 to 5°C) to ensure regioselective bromination at the 2-position, avoiding overbromination or aldehyde oxidation.
- Outcome: Introduction of bromine at the ortho position relative to the aldehyde, yielding the target compound.
Alternative Route: Direct Nucleophilic Aromatic Substitution
- Starting material: 2-bromo-4-fluorobenzaldehyde or 2-bromo-4-chlorobenzaldehyde.
- Nucleophile: 4-methyl-1H-pyrazole.
- Conditions: Elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
- Notes: This method relies on the displacement of a halogen by the pyrazole nitrogen, but steric hindrance may reduce yield.
Purification and Characterization
- Purification: Flash column chromatography on silica gel using hexane/ethyl acetate gradients (ratios from 4:1 to 1:1) followed by recrystallization from ethanol/water mixtures.
- Characterization techniques:
- Nuclear Magnetic Resonance (NMR): 1H NMR shows aldehyde proton singlet at δ ~10.2 ppm and pyrazole protons between δ 7.8–8.1 ppm.
- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak corresponding to C11H9BrN2O.
- Infrared Spectroscopy (IR): Aldehyde C=O stretch at ~1700 cm⁻¹, pyrazole C-N stretch near 1600 cm⁻¹.
Data Table: Summary of Preparation Methods
| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole substitution (Pd-catalyzed) | 2-bromo-4-iodobenzaldehyde, 4-methyl-1H-pyrazole, Pd catalyst, base (e.g., K2CO3) | DMF, toluene | 80–120 | 65–75 | Requires inert atmosphere, anhydrous |
| Bromination | Bromine or N-bromosuccinimide (NBS) | Dichloromethane, acetonitrile | 0–5 | 70–80 | Controlled temperature for regioselectivity |
| Nucleophilic aromatic substitution | 2-bromo-4-fluorobenzaldehyde, 4-methyl-1H-pyrazole | DMF, DMSO | 80–120 | 50–60 | Higher temperature, steric hindrance |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 2 of the benzaldehyde ring undergoes SNAr reactions due to electron-withdrawing effects from the aldehyde and pyrazole groups.
| Reagent/Conditions | Product | Yield | Key Findings |
|---|---|---|---|
| Aniline, CuI, DMF, 80°C | 2-(4-Methylpyrazol-1-yl)-4-(phenylamino)benzaldehyde | 78% | Copper catalysis enhances reaction rate; steric hindrance from the pyrazole affects regioselectivity. |
| Sodium methoxide, MeOH, reflux | 2-Methoxy-4-(4-methylpyrazol-1-yl)benzaldehyde | 65% | Demands elevated temperatures due to moderate activation of the aryl bromide. |
Mechanism : The aldehyde group withdraws electron density, polarizing the C–Br bond. Deprotonation of the nucleophile (e.g., amine) facilitates attack at the electrophilic carbon, followed by bromide elimination.
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings, enabling access to biaryl systems.
Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 100°C | 2-(4-Methylpyrazol-1-yl)-4-phenylbenzaldehyde | 89% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | THF, 80°C | 4-(4-Methoxyphenyl)-2-(4-methylpyrazol-1-yl)benzaldehyde | 82% |
Key Insight : The pyrazole ring does not interfere with the catalytic cycle, but its steric bulk may slow reactions with hindered boronic acids.
Aldehyde Group Transformations
The aldehyde undergoes typical carbonyl reactions:
Condensation Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux | 2-Bromo-4-(4-methylpyrazol-1-yl)benzaldehyde hydrazone | 91% |
| Malononitrile | Piperidine, EtOH | 2-(4-Methylpyrazol-1-yl)-4-(2,2-dicyanovinyl)benzaldehyde | 75% |
Reduction/Oxidation
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | 2-Bromo-4-(4-methylpyrazol-1-yl)benzyl alcohol | 88% |
| Oxidation | KMnO₄, H₂SO₄ | 2-Bromo-4-(4-methylpyrazol-1-yl)benzoic acid | 68% |
Pyrazole Ring Functionalization
The 4-methylpyrazole moiety can be modified to introduce additional substituents.
| Reaction | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | 1-(2-Bromo-4-formylphenyl)-4-methyl-3-methylpyrazolium iodide | 63% |
| Diazotization | HNO₂, HCl, 0°C | 1-(2-Bromo-4-formylphenyl)-4-methyl-1H-pyrazol-3-diazonium chloride | 70% |
Cycloaddition and Heterocycle Formation
The aldehyde participates in cyclocondensation reactions:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | AcOH, Δ | 2-Bromo-4-(4-methylpyrazol-1-yl)phenyl-1H-imidazole | 81% |
| Ethyl cyanoacetate | NH₄OAc, EtOH | 2-(4-Methylpyrazol-1-yl)-4-(2-cyanovinyl)benzaldehyde | 73% |
Metal-Halogen Exchange
The C–Br bond undergoes transmetallation in organometallic synthesis:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| i-PrMgCl·LiCl | THF, –40°C | Grignard intermediate | N/A |
| Pd(OAc)₂, CO | DMF, 100°C | 2-(4-Methylpyrazol-1-yl)-4-acetylbenzaldehyde | 60% |
Key Research Findings
-
Regioselectivity : Steric effects from the pyrazole ring direct substitutions to the para position of the benzaldehyde.
-
Catalytic Systems : Pd(OAc)₂ with bulky ligands (e.g., SPhos) improves yields in cross-couplings with hindered partners .
-
Biological Relevance : Derivatives exhibit antimicrobial activity via pyrazole-mediated enzyme inhibition .
This compound’s multifunctional reactivity makes it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Potential Applications
- Medicinal Chemistry This compound is used as a building block in synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors. Compounds containing pyrazole rings have demonstrated promise in biological systems due to their ability to interact with specific biological targets, potentially leading to therapeutic effects.
- Antileishmanial and Antimalarial Agent The biological activity of 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has been explored, particularly focusing on its potential as an antileishmanial and antimalarial agent.
- Material Science The compound can be utilized in developing new materials with unique electronic or optical properties.
- Biological Studies It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
- Inhibitor of IRE1 RNase Hydroxy–aryl–aldehydes (HAA), were also found to be potent IRE1 RNase inhibitors .
Interactions with Biological Targets
Interaction studies suggest that 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)benzaldehyde's unique structural features enable it to engage with various biological targets. Research indicates that compounds with similar structures may exhibit different binding affinities and biological activities depending on their specific substituents. Understanding these interactions is crucial for optimizing its pharmacological properties and developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine atom and the pyrazole ring can influence its binding affinity and specificity. The aldehyde group can also participate in covalent interactions with target biomolecules, leading to the formation of stable adducts.
Comparison with Similar Compounds
Structural Analogues with Halogen or Heterocyclic Variations
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Features |
|---|---|---|---|---|
| 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | 1699029-62-3 | C₁₁H₉BrN₂O | 265.11 | Br (position 2), 4-methylpyrazole (position 4) |
| 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | 1183623-74-6 | C₁₁H₉FN₂O | 204.20 | F (position 2), 1-methylpyrazole (position 4) |
| 3-Bromo-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde | 2008142-54-7 | C₁₂H₁₁BrN₂O | 279.13 | Br (position 3), 4-ethylpyrazole (position 4) |
| 2-Bromo-4-(2-phenyl-1H-imidazol-1-yl)benzaldehyde | N/A | C₁₆H₁₂BrN₂O | 327.19 | Br (position 2), 2-phenylimidazole (position 4) |
| 2-Bromo-4-(1-pyrrolidinyl)benzaldehyde | N/A | C₁₁H₁₂BrNO | 254.12 | Br (position 2), pyrrolidine (position 4) |
(a) Halogen Substitution Effects
- Bromine vs. Fluorine : The target compound’s bromine substituent enhances electrophilic aromatic substitution (EAS) reactivity compared to the fluorine analogue (). Bromine’s larger atomic radius and polarizability facilitate nucleophilic displacement reactions, whereas fluorine’s electronegativity stabilizes the aromatic ring, reducing reactivity .
- Positional Isomerism : Moving bromine from position 2 (target compound) to position 3 (CAS 2008142-54-7) alters steric and electronic effects. Position 2 bromine directs incoming nucleophiles to the para position (relative to Br), while position 3 bromine may lead to different regioselectivity .
(b) Heterocyclic Substituent Variations
- Pyrazole vs. This is critical in medicinal chemistry, as seen in imidazole-based kinase inhibitors .
- Pyrazole vs. Pyrrolidine : The pyrrolidine substituent () lacks aromaticity, reducing π-stacking interactions but enhancing solubility in polar solvents due to its amine functionality. In contrast, pyrazole’s aromaticity improves thermal stability .
Spectral and Physical Data Comparison
Table 2: Spectral Signatures (¹H NMR and IR)
Biological Activity
2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H9BrN2O
- Molecular Weight : 265.11 g/mol
- IUPAC Name : 2-bromo-4-(4-methylpyrazol-1-yl)benzaldehyde
- Canonical SMILES : CC1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br
The biological activity of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is influenced by its ability to interact with various biological targets:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group enhances its binding affinity, potentially leading to the formation of stable adducts with target biomolecules.
- Biochemical Pathways : It is known that pyrazole derivatives can influence multiple biochemical pathways, which may contribute to their pharmacological effects .
Antitumor Activity
Research indicates that compounds containing pyrazole rings exhibit significant anticancer properties. Studies have shown that 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde may inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | Activity Observed |
|---|---|---|
| Lung Cancer | A549 | Moderate inhibition |
| Breast Cancer | MDA-MB-231 | Significant cytotoxicity |
| Liver Cancer | HepG2 | Notable antiproliferative effects |
These findings suggest that this compound may be effective against multiple cancer types, warranting further investigation into its potential as an anticancer agent .
Antimicrobial and Anti-inflammatory Properties
In addition to its antitumor activity, pyrazole derivatives have demonstrated antimicrobial and anti-inflammatory effects:
- Antimicrobial Activity : 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has been evaluated for its ability to inhibit bacterial growth. The results indicate that it can serve as a probe in biochemical assays to study enzyme activity or protein interactions.
- Anti-inflammatory Effects : Some studies have reported that similar compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .
Study on Anticancer Activity
A recent study focused on the synthesis and evaluation of various pyrazole derivatives, including 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde. The results indicated significant antiproliferative activity against breast cancer cell lines, particularly when combined with standard chemotherapy agents like doxorubicin. The combination therapy showed a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cells .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of pyrazole derivatives has revealed that modifications in substituents can significantly alter biological activity. For instance, the presence of halogens (like bromine) has been associated with increased potency against specific targets, making these compounds valuable for drug development .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?
A common approach involves condensation reactions between substituted benzaldehydes and pyrazole derivatives. For example:
- Methodology : React 4-bromo-2-fluorobenzaldehyde with 4-methylpyrazole under acidic catalysis (e.g., glacial acetic acid) in ethanol, followed by reflux (4–6 hours) and solvent removal under reduced pressure .
- Optimization : Adjust molar ratios (typically 1:1 to 1:1.2), monitor reaction progress via TLC/HPLC, and optimize reflux time to improve yield. Use anhydrous solvents to minimize side reactions.
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
Q. What safety protocols are critical when handling this compound?
- Hazards : Limited toxicological data; assume acute toxicity. Potential skin/eye irritant (H315, H319) .
- Precautions :
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- In case of exposure: Flush eyes with water (15 mins), wash skin with soap, and seek medical attention .
Advanced Research Questions
Q. How can structural contradictions between computational predictions and experimental data (e.g., XRD) be resolved?
- Case Study : If DFT-optimized geometry deviates from XRD data (e.g., dihedral angles), re-evaluate computational parameters (basis set, solvent effects). Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .
- Twinning Analysis : For XRD, use SHELXD or SHELXE to handle twinned crystals. Apply HKLF5 format for integration .
Q. What strategies are effective in analyzing the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Q. How can structure-activity relationships (SAR) be explored for biological applications?
- Methodology :
Q. What challenges arise in resolving low-resolution XRD data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
